

# 2-Ethylbutanenitrile molecular structure and formula

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## Compound of Interest

Compound Name: 2-Ethylbutanenitrile

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An In-depth Technical Guide to **2-Ethylbutanenitrile**: Molecular Structure, Properties, and Synthesis

## Abstract

This whitepaper provides a comprehensive overview of **2-ethylbutanenitrile**, a significant chemical intermediate in various organic syntheses. The document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it delves into the spectroscopic characteristics that are crucial for its identification and characterization. A summary of its synthesis and reactivity is also presented to provide a complete profile of this compound for researchers, scientists, and professionals in drug development.

## Introduction

**2-Ethylbutanenitrile**, also known as 2-ethylbutyronitrile, is an aliphatic nitrile with a branched hydrocarbon chain.<sup>[1]</sup> Its molecular structure, featuring a cyano group attached to a secondary carbon, makes it a versatile precursor in the synthesis of various organic molecules, including amines, carboxylic acids, and ketones. Understanding its chemical and physical properties is fundamental for its application in synthetic chemistry and drug discovery.

## Molecular Structure and Formula

The fundamental characteristics of **2-ethylbutanenitrile** are summarized in the table below, providing a foundational understanding of this compound.

Identifier	Value
Molecular Formula	C <sub>6</sub> H <sub>11</sub> N[1][2][3]
IUPAC Name	2-ethylbutanenitrile[1][3]
SMILES String	CCC(CC)C#N[2][3][4]
InChI Key	QARLTYSAFQGMMB-UHFFFAOYSA-N[1][3]
CAS Number	617-80-1[1][2][3]

The structural arrangement of **2-ethylbutanenitrile** consists of a butane backbone with an ethyl group substituted at the second carbon atom. The nitrile functional group (-C≡N) is located at the terminus of the primary chain.

A 2D representation of the **2-Ethylbutanenitrile** molecular structure.

## Physicochemical Properties

The physical and chemical properties of **2-ethylbutanenitrile** are critical for its handling, storage, and application in chemical reactions. The following table summarizes its key physicochemical data.

Property	Value
Molecular Weight	97.16 g/mol [1][2][3]
Boiling Point	145.5 °C at 760 mmHg[2][4]
Density	0.8 g/cm <sup>3</sup> [2]
Flash Point	46 °C[2]
Refractive Index	1.4001[2]

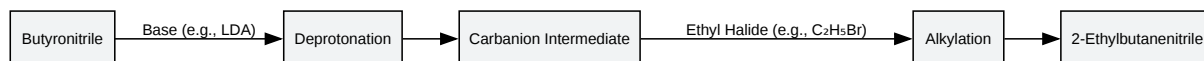
## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-ethylbutanenitrile**. The characteristic spectral features are presented below.

Spectroscopic Technique	Key Features
Infrared (IR) Spectroscopy	A strong absorption band is typically observed in the range of 2240-2260 $\text{cm}^{-1}$ for the $\text{C}\equiv\text{N}$ stretching vibration.
$^1\text{H}$ NMR Spectroscopy	The proton NMR spectrum will show characteristic signals for the two ethyl groups. The methine proton (CH) alpha to the nitrile group will appear as a multiplet.
$^{13}\text{C}$ NMR Spectroscopy	The carbon NMR spectrum will display a signal for the nitrile carbon in the range of 115-125 ppm. Signals for the aliphatic carbons will also be present.

## Synthesis and Reactivity

**2-Ethylbutanenitrile** can be synthesized through various methods, with the alkylation of nitriles being a common route. A representative synthetic workflow is depicted below.



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A generalized workflow for the synthesis of **2-Ethylbutanenitrile**.

Experimental Protocol: Synthesis of **2-Ethylbutanenitrile** via Alkylation

A detailed experimental protocol for the synthesis of **2-ethylbutanenitrile** would typically involve the following steps:

- **Reaction Setup:** A solution of butyronitrile in an aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g.,  $-78\text{ }^{\circ}\text{C}$ ) under an inert atmosphere (e.g., nitrogen or argon).

- **Deprotonation:** A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the  $\alpha$ -carbon of the butyronitrile, forming a carbanion intermediate.
- **Alkylation:** An ethyl halide, such as ethyl bromide, is then added to the reaction mixture. The carbanion attacks the electrophilic ethyl group in a nucleophilic substitution reaction.
- **Quenching and Workup:** The reaction is quenched by the addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The organic product is then extracted with a suitable solvent, washed, dried, and purified.
- **Purification:** Purification is typically achieved by distillation under reduced pressure to obtain pure **2-ethylbutanenitrile**.

The reactivity of **2-ethylbutanenitrile** is primarily dictated by the nitrile functional group. It can undergo hydrolysis to form 2-ethylbutanoic acid, reduction to form 2-ethyl-1-butanamine, and can participate in various addition reactions with organometallic reagents.

## Conclusion

**2-Ethylbutanenitrile** is a valuable chemical compound with a well-defined molecular structure and a range of predictable chemical properties. Its utility as a synthetic intermediate is significant in the fields of organic chemistry and drug development. The data and protocols presented in this whitepaper provide a solid foundation for researchers and scientists working with this versatile molecule.

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## References

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